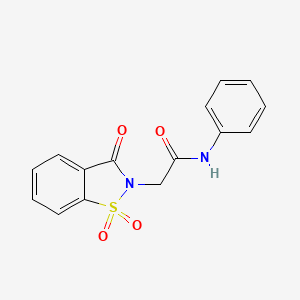

N-苯基-2-(1,1,3-三氧代-1,2-苯并噻唑-2-基)乙酰胺

描述

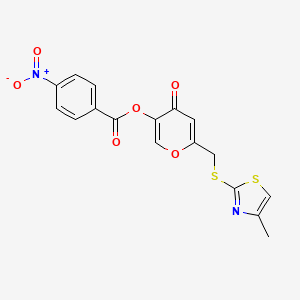

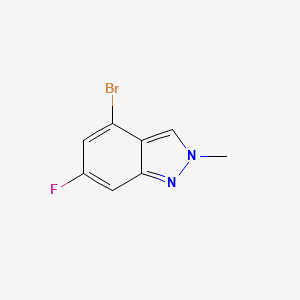

The compound "N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas, including antimicrobial, antitumor, and as receptor agonists .

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives often involves the reaction of benzothiazole with acetic acid or acetic anhydride to introduce the acetamide group. For example, N-(benzo[d]thiazol-2-yl) acetamide derivatives were synthesized by refluxing benzothiazoles with acetic acid . Similarly, other derivatives, such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, were synthesized and evaluated for their antimicrobial activity . The synthesis of these compounds is often followed by characterization using various spectroscopic methods to confirm their structures.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives can be complex, with various substituents affecting the overall geometry and interactions within the crystal. For instance, in the case of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms dihedral angles with the phenyl and thiazole rings, and the molecules are linked into dimers through hydrogen bonds in the crystal . The molecular structure can significantly influence the biological activity and physical properties of these compounds.

Chemical Reactions Analysis

Benzothiazole acetamides can undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in their photophysical properties and crystal assembly. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen-bonded assemblies, which are influenced by the substituents on the benzothiazole moiety . These interactions are essential for the stability and properties of the crystalline material.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides, such as their pKa values, are critical for their biological activity. The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined using UV spectroscopic studies, indicating the protonation sites on the molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as drug precursors.

科学研究应用

化学和性质

N-苯基-2-(1,1,3-三氧代-1,2-苯并噻唑-2-基)乙酰胺作为一种化合物,与苯并噻唑衍生物具有结构上的关系,苯并噻唑衍生物以其广泛的生物和电化学活性而闻名。这些活性包括抗菌、镇痛、抗炎和抗癌特性。苯并噻唑的化学性质丰富,具有多种结构修饰,可带来重要的生物学应用。例如,2-芳基苯并噻唑因其作为抗肿瘤剂的潜力而受到关注,强调了苯并噻唑衍生物的结构简单性和合成容易性,可用于生成旨在发现新治疗剂的化学库 (Boča, Jameson, & Linert, 2011)。

生物学和药理学应用

苯并噻唑衍生物表现出广泛的药理活性,包括抗菌、镇痛、抗炎和抗肿瘤作用。苯并噻唑的结构部分在化学治疗剂的开发中至关重要,许多研究突出了其在治疗各种疾病中的功效。苯并噻唑的结构多功能性使其能够作为不同生物分子的配体,这是其在药物化学应用中的一个重要因素。这导致人们对基于苯并噻唑的化合物作为潜在治疗剂产生越来越大的兴趣,特别是在癌症治疗中。苯并噻唑的治疗潜力延伸到其在抗菌、抗炎和其他生物活性中的应用,强调了其在药物发现和开发中的重要性 (Kamal, Hussaini Syed, & Malik Mohammed, 2015)。

合成和分析进展

对苯并噻唑的研究还探讨了它们的合成方法和分析应用。苯并噻唑衍生物的合成和转化方面取得了显着进展,现代方法专注于绿色化学原理和原子经济性。这些方法旨在通过环保工艺开发生物活性和工业需求的化合物。自 2015 年以来对苯并噻唑化学现代趋势的回顾揭示了新的合成方法,这些方法效率高、产率令人满意,并提供了广泛的底物范围。苯并噻唑化学的这一进展不仅促进了新药和新材料的开发,还为合成方法和反应模式提供了新的见解 (Zhilitskaya, Shainyan, & О. Yarosh, 2021)。

属性

IUPAC Name |

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-14(16-11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)22(17,20)21/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGDPBHAOMGZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)

![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)

![(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B2530058.png)